Cas no 1156987-04-0 (3-[(thian-4-yl)amino]benzonitrile)
![3-[(thian-4-yl)amino]benzonitrile structure](https://www.kuujia.com/scimg/cas/1156987-04-0x500.png)
3-[(thian-4-yl)amino]benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-((Tetrahydro-2H-thiopyran-4-yl)amino)benzonitrile
- 3-[(thian-4-yl)amino]benzonitrile
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- Inchi: 1S/C12H14N2S/c13-9-10-2-1-3-12(8-10)14-11-4-6-15-7-5-11/h1-3,8,11,14H,4-7H2
- InChI Key: CNXZZWWJFVSFCT-UHFFFAOYSA-N
- SMILES: C(#N)C1=CC=CC(NC2CCSCC2)=C1
3-[(thian-4-yl)amino]benzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-166200-10.0g |
3-[(thian-4-yl)amino]benzonitrile |
1156987-04-0 | 10g |
$3131.0 | 2023-06-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376178-5g |
3-((Tetrahydro-2h-thiopyran-4-yl)amino)benzonitrile |
1156987-04-0 | 97% | 5g |
¥13704.00 | 2024-08-09 | |
Enamine | EN300-166200-0.1g |
3-[(thian-4-yl)amino]benzonitrile |
1156987-04-0 | 0.1g |
$640.0 | 2023-06-08 | ||
Enamine | EN300-166200-2.5g |
3-[(thian-4-yl)amino]benzonitrile |
1156987-04-0 | 2.5g |
$1428.0 | 2023-06-08 | ||
Enamine | EN300-166200-100mg |
3-[(thian-4-yl)amino]benzonitrile |
1156987-04-0 | 100mg |
$427.0 | 2023-09-21 | ||
Enamine | EN300-166200-50mg |
3-[(thian-4-yl)amino]benzonitrile |
1156987-04-0 | 50mg |
$407.0 | 2023-09-21 | ||
Enamine | EN300-166200-0.5g |
3-[(thian-4-yl)amino]benzonitrile |
1156987-04-0 | 0.5g |
$699.0 | 2023-06-08 | ||
Ambeed | A587791-1g |
3-((Tetrahydro-2H-thiopyran-4-yl)amino)benzonitrile |
1156987-04-0 | 97% | 1g |
$624.0 | 2024-04-26 | |
Enamine | EN300-166200-0.05g |
3-[(thian-4-yl)amino]benzonitrile |
1156987-04-0 | 0.05g |
$612.0 | 2023-06-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376178-10g |
3-((Tetrahydro-2h-thiopyran-4-yl)amino)benzonitrile |
1156987-04-0 | 97% | 10g |
¥16268.00 | 2024-08-09 |
3-[(thian-4-yl)amino]benzonitrile Related Literature
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
Additional information on 3-[(thian-4-yl)amino]benzonitrile
Introduction to 3-[(thian-4-yl)amino]benzonitrile (CAS No. 1156987-04-0)
3-[(thian-4-yl)amino]benzonitrile, with the chemical identifier CAS No. 1156987-04-0, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The compound features a benzonitrile moiety linked to a thiazole ring through an amine group, creating a unique scaffold that exhibits promising biological activities.
The benzonitrile group, characterized by its electron-withdrawing nature, contributes to the overall reactivity and electronic properties of the molecule. This feature makes 3-[(thian-4-yl)amino]benzonitrile a valuable intermediate in the synthesis of more complex pharmacophores. Additionally, the presence of the thiazole ring introduces sulfur atoms, which are known to participate in various biochemical interactions, enhancing the compound's potential as a bioactive agent.
In recent years, there has been a growing interest in developing novel therapeutic agents that target specific biological pathways. The structural motifs present in 3-[(thian-4-yl)amino]benzonitrile align well with this trend, as they can be modified to explore new pharmacological targets. For instance, derivatives of this compound have been investigated for their potential role in inhibiting enzymes involved in inflammatory responses and cancer progression.
One of the most compelling aspects of 3-[(thian-4-yl)amino]benzonitrile is its utility as a building block in drug discovery. Researchers have leveraged its scaffold to design molecules with enhanced binding affinity and selectivity towards therapeutic targets. The benzonitrile moiety, in particular, has been shown to improve solubility and metabolic stability, key factors in the development of orally active drugs.
The synthesis of 3-[(thian-4-yl)amino]benzonitrile involves multi-step organic transformations that highlight the compound's synthetic versatility. The process typically begins with the functionalization of a benzonitrile precursor, followed by the introduction of a thiazole ring via nucleophilic substitution or cyclization reactions. The amine group is then incorporated through reductive amination or other coupling strategies. These synthetic routes underscore the compound's adaptability in generating structurally diverse derivatives.
Recent studies have also explored the pharmacokinetic properties of 3-[(thian-4-yl)amino]benzonitrile and its derivatives. Pharmacokinetic analysis is crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted by the body. Preliminary data suggest that modifications to the thiazole ring can significantly influence these processes, making it possible to optimize drug delivery systems.
The potential applications of 3-[(thian-4-yl)amino]benzonitrile extend beyond traditional pharmaceuticals. Its unique chemical properties make it suitable for use in agrochemicals and materials science. For example, derivatives of this compound have been investigated for their herbicidal and fungicidal activities, demonstrating its versatility in addressing agricultural challenges.
In conclusion, 3-[(thian-4-yl)amino]benzonitrile (CAS No. 1156987-04-0) represents a promising compound with broad applications in pharmaceutical and agrochemical research. Its structural features and synthetic accessibility make it an invaluable tool for drug discovery and material development. As research continues to uncover new biological activities and synthetic possibilities, this compound is poised to play a significant role in advancing chemical biology and medicinal chemistry.
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